REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[S:8][C:7]=1N)=[O:5])[CH3:2].N(OC(C)(C)C)=O.[Cl-].[NH4+]>[Cu](Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[S:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(SC(=C1)C1CCOCC1)N
|
Name
|
|
Quantity
|
10.5 mmol
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
IMS
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
7 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CSC(=C1)C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |